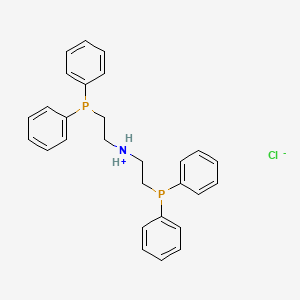
Bis(2-(diphenylphosphino)ethyl)ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(diphenylphosphino)ethyl)ammonium chloride is a chemical compound with the molecular formula C28H30ClNP2 and a molecular weight of 477.95 g/mol . It is commonly used as an organic building block in various chemical syntheses. The compound is known for its role in the synthesis of chiral aminodiphosphine ligands, which are important in asymmetric catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(diphenylphosphino)ethyl)ammonium chloride typically involves the reaction of 2-(diphenylphosphino)ethylamine with hydrochloric acid to form the corresponding ammonium chloride salt[3][3]. The reaction conditions generally include:
Reactants: 2-(diphenylphosphino)ethylamine and hydrochloric acid
Solvent: Often performed in an inert solvent such as dichloromethane
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
Bis(2-(diphenylphosphino)ethyl)ammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ammonium group.
Coordination Reactions: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Reagents: Common reagents include alkyl halides for substitution reactions and transition metal salts for coordination reactions.
Conditions: Reactions are typically carried out in inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and degradation.
Major Products
The major products formed from these reactions include various substituted phosphines and metal-phosphine complexes, which have applications in catalysis and material science .
科学研究应用
Bis(2-(diphenylphosphino)ethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of chiral ligands for asymmetric catalysis, which is crucial for producing enantiomerically pure compounds.
Biology: Investigated for its potential role in biochemical assays and as a ligand in bioinorganic chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which Bis(2-(diphenylphosphino)ethyl)ammonium chloride exerts its effects is primarily through its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of substrates and stabilization of transition states in catalytic reactions .
相似化合物的比较
Similar Compounds
- Bis(triphenylphosphoranylidene)ammonium chloride
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Bis(benzonitrile)palladium(II) chloride
Uniqueness
Bis(2-(diphenylphosphino)ethyl)ammonium chloride is unique due to its specific structure, which allows it to form stable and effective chiral ligands for asymmetric catalysis. This property makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals .
属性
分子式 |
C28H30ClNP2 |
|---|---|
分子量 |
477.9 g/mol |
IUPAC 名称 |
bis(2-diphenylphosphanylethyl)azanium;chloride |
InChI |
InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H |
InChI 键 |
AVDUVHMGGDOIQI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CC[NH2+]CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



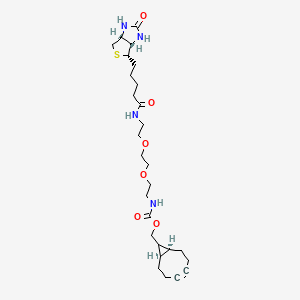
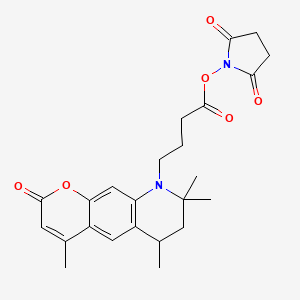
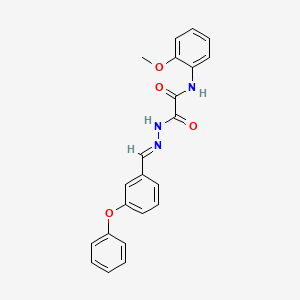
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
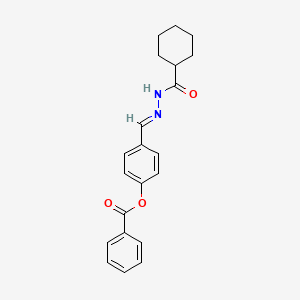




![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
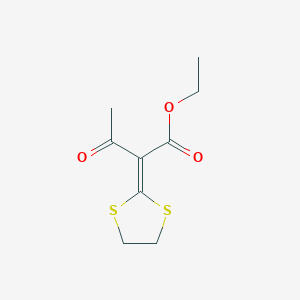
butanoic acid](/img/structure/B12055665.png)

